molecular formula C18H26BN3O4 B12834150 tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B12834150
M. Wt: 359.2 g/mol
InChI Key: WSFNZKWZMNVYSE-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its incorporation of a boronate ester group, which is often utilized in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butyl ester group adds to its stability and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C18H26BN3O4

Molecular Weight

359.2 g/mol

IUPAC Name

tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C18H26BN3O4/c1-11-13-12(19-25-17(5,6)18(7,8)26-19)9-10-20-14(13)22(21-11)15(23)24-16(2,3)4/h9-10H,1-8H3

InChI Key

WSFNZKWZMNVYSE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NN(C3=NC=C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps:

Chemical Reactions Analysis

tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the boronate ester group.

    Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases, and solvents like tetrahydrofuran. .

Scientific Research Applications

tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is central to its use in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Comparison with Similar Compounds

tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be compared with other boronate esters and pyrazolo[3,4-b]pyridine derivatives:

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